molecular formula C8H8N2O B114300 Furo[3,2-b]pyridine-2-methanamine CAS No. 153863-90-2

Furo[3,2-b]pyridine-2-methanamine

Cat. No.: B114300
CAS No.: 153863-90-2
M. Wt: 148.16 g/mol
InChI Key: DCACSVZPNBEQDE-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-2-methanamine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[3,2-b]pyridine-2-methanamine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with a pyridine derivative, which undergoes a series of reactions including cyclization, functional group transformations, and amination to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine-2-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridine-2-carboxylic acid, while reduction could produce furo[3,2-b]pyridine-2-methanol. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine or furan rings .

Scientific Research Applications

Furo[3,2-b]pyridine-2-methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to various bioactive molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and other pharmacologically active agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine-2-methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to fit into active sites of target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-b]pyridine: Another isomer with a different arrangement of the furan and pyridine rings.

    Furo[2,3-c]pyridine: A related compound with a distinct ring fusion pattern.

    Furo[3,2-c]pyridine: Another isomer with a unique structural configuration.

Uniqueness

Furo[3,2-b]pyridine-2-methanamine is unique due to its specific ring fusion and functional group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development, as it can interact with biological targets in ways that other isomers cannot .

Properties

IUPAC Name

furo[3,2-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCACSVZPNBEQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617860
Record name 1-(Furo[3,2-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-90-2
Record name 1-(Furo[3,2-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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